molecular formula C12H17NO B13345981 [1-(4-Methoxyphenyl)ethyl](prop-2-EN-1-YL)amine

[1-(4-Methoxyphenyl)ethyl](prop-2-EN-1-YL)amine

Cat. No.: B13345981
M. Wt: 191.27 g/mol
InChI Key: OYQCKGKVYUWEOW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)ethylamine: is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenylacetonitrile with allylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 1-(4-Methoxyphenyl)ethylamine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Methoxyphenyl)ethylamine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. It has shown promise in preliminary studies as a potential therapeutic agent for certain diseases.

Medicine: In the field of medicine, 1-(4-Methoxyphenyl)ethylamine is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for further research in pharmacology.

Industry: Industrially, the compound can be used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

    N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Similar structure with an ethyl group instead of a prop-2-en-1-yl group.

    1-(4-Methoxyphenyl)-2-propen-1-yl acetate: Similar structure with an acetate group instead of an amine group.

    2-Propanone, 1-(4-methoxyphenyl)-: Similar structure with a ketone group instead of an amine group.

Uniqueness: 1-(4-Methoxyphenyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C12H17NO/c1-4-9-13-10(2)11-5-7-12(14-3)8-6-11/h4-8,10,13H,1,9H2,2-3H3

InChI Key

OYQCKGKVYUWEOW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC=C

Origin of Product

United States

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